molecular formula C19H16N4O5S B2868552 methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate CAS No. 922107-43-5

methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate

Cat. No. B2868552
CAS RN: 922107-43-5
M. Wt: 412.42
InChI Key: QMRUQKUJWALAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a methoxyphenyl group, and a furan-2-carboxylate group . These groups are common in many biologically active compounds and could potentially have various pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be characterized using techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the pyrazolo[3,4-d]pyrimidin-6-yl group might undergo reactions with nucleophiles, while the furan-2-carboxylate group might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .

Mechanism of Action

Mode of Action

It is hypothesized that the compound may interact with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds . .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Given the lack of specific target information, it is difficult to predict which pathways might be affected

Pharmacokinetics

The compound’s lipophilicity suggests it may have good cellular uptake , but further studies are needed to confirm this and to determine other ADME properties.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information about the compound’s targets and mode of action, it is difficult to predict its potential effects

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s lipophilicity suggests it may be more effective in lipid-rich environments . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if this compound is used as a drug, its safety would be evaluated through preclinical and clinical trials .

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and potential applications. For example, if this compound shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

methyl 5-[[1-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-26-12-5-3-11(4-6-12)23-16-14(9-20-23)17(24)22-19(21-16)29-10-13-7-8-15(28-13)18(25)27-2/h3-9H,10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRUQKUJWALAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.